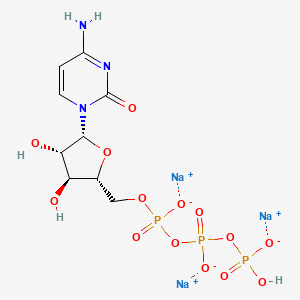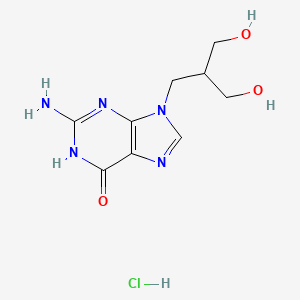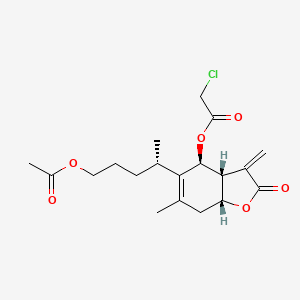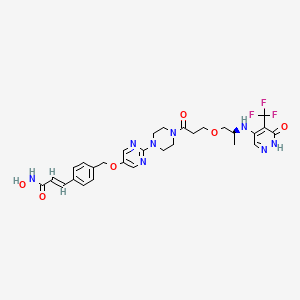
PARP7/HDACs-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PARP7/HDACs-IN-1 is a dual-target inhibitor that targets both poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs). This compound has shown significant potential in cancer therapy due to its ability to inhibit multiple pathways involved in tumor growth and immune response .
Preparation Methods
The synthesis of PARP7/HDACs-IN-1 involves several steps, including molecular docking analysis and the use of rigid constraint strategies. Industrial production methods are still under development, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PARP7/HDACs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or reduced biological activity .
Scientific Research Applications
PARP7/HDACs-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new therapeutic agents . In biology, it helps in understanding the role of PARP7 and HDACs in cellular processes such as DNA repair and gene expression . In medicine, it is being investigated for its potential to treat various cancers by restoring type I interferon signaling responses and enhancing immune response . Industrial applications are still in the exploratory phase, but the compound shows promise in the development of new cancer therapies .
Mechanism of Action
The mechanism of action of PARP7/HDACs-IN-1 involves the inhibition of both PARP7 and HDACs. PARP7 is involved in the regulation of type I interferon signaling, and its inhibition can restore immune responses in tumor cells . HDACs are involved in the regulation of gene expression through histone modification, and their inhibition can lead to the reactivation of tumor suppressor genes . The dual inhibition of these targets results in enhanced anti-tumor activity and improved immune response .
Comparison with Similar Compounds
PARP7/HDACs-IN-1 is unique due to its dual-target inhibition, which sets it apart from other compounds that target only one of these pathways. Similar compounds include RBN-2397, a PARP7 inhibitor, and various HDAC inhibitors like vorinostat . these compounds do not offer the combined benefits of targeting both PARP7 and HDACs, making this compound a promising candidate for cancer therapy .
Properties
Molecular Formula |
C29H33F3N8O6 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-[4-[3-[(2S)-2-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]amino]propoxy]propanoyl]piperazin-1-yl]pyrimidin-5-yl]oxymethyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H33F3N8O6/c1-19(36-23-16-35-37-27(43)26(23)29(30,31)32)17-45-13-8-25(42)39-9-11-40(12-10-39)28-33-14-22(15-34-28)46-18-21-4-2-20(3-5-21)6-7-24(41)38-44/h2-7,14-16,19,44H,8-13,17-18H2,1H3,(H,38,41)(H2,36,37,43)/b7-6+/t19-/m0/s1 |
InChI Key |
BIFMDHUVYGGFCU-GHOSXJJBSA-N |
Isomeric SMILES |
C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)/C=C/C(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
Canonical SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)OCC3=CC=C(C=C3)C=CC(=O)NO)NC4=C(C(=O)NN=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



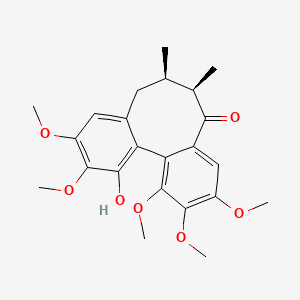
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
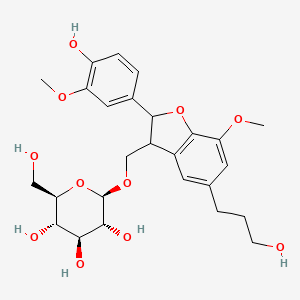
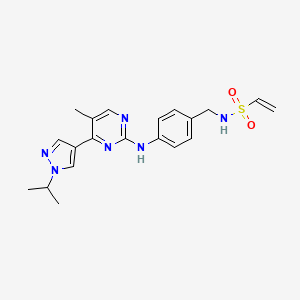



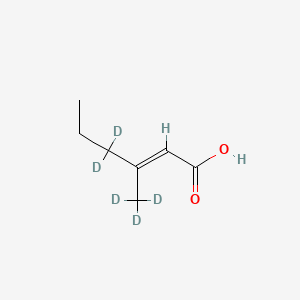
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

